molecular formula C40H76N2O12 B12518485 11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one

11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one

Cat. No.: B12518485
M. Wt: 777.0 g/mol
InChI Key: VWAMTBXLZPEDQO-UHFFFAOYSA-N
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Description

This compound is a highly modified macrolide derivative, structurally characterized by a 15-membered lactone ring (1-oxa-7-azacyclopentadecan-15-one) with multiple substituents, including dimethylamino, hydroxy, methoxy, and methyl groups on its sugar moieties and core structure. Its IUPAC name reflects the presence of two distinct oxane (tetrahydropyran) rings: one substituted with a dimethylamino group and the other with methoxy and methyl groups. The compound shares a structural backbone with erythromycin derivatives, particularly 3''-O-demethylerythromycin, but differs in its substitution pattern and alkyl chain modifications (e.g., a propyl group at position 7) .

Properties

Molecular Formula

C40H76N2O12

Molecular Weight

777.0 g/mol

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one

InChI

InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3

InChI Key

VWAMTBXLZPEDQO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C

Origin of Product

United States

Chemical Reactions Analysis

Gamithromycin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Gamithromycin has a wide range of scientific research applications:

Mechanism of Action

Gamithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits bacterial protein synthesis by preventing the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit . This action results in the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Macrolide Family

The compound is compared below with erythromycin, clarithromycin, and azithromycin, focusing on key structural and functional differences.

Property Target Compound Erythromycin Clarithromycin Azithromycin
Core Structure 15-membered lactone with 1-oxa-7-azacyclopentadecan-15-one 14-membered lactone (erythronolide B) 14-membered lactone with 6-O-methylation 15-membered azalide (nitrogen insertion)
Sugar Moieties Two oxane rings: 4-(dimethylamino)-3-hydroxy-6-methyl and 5-hydroxy-4-methoxy-4,6-dimethyl 3''-O-demethyl (cladinose) and desosamine 6-O-methyl cladinose and desosamine Desosamine and cladinose derivatives
Key Substituents Hexamethyl groups, 7-propyl chain, multiple hydroxy/methoxy groups Hydroxy groups at positions 6, 11, 12 6-O-methylation 9a-aza substitution, 10-deoxy
Molecular Weight ~950–1000 g/mol (estimated) 733.9 g/mol 747.9 g/mol 748.9 g/mol
Solubility Likely low water solubility due to high lipophilicity (multiple methyl groups) Poor water solubility Improved over erythromycin Moderate solubility in acidic environments
Antimicrobial Spectrum Hypothesized broader Gram-positive coverage; potential resistance to efflux pumps Gram-positive and some Gram-negative bacteria Enhanced Gram-positive and atypical coverage Broad-spectrum, including intracellular pathogens

Functional Implications of Structural Differences

  • Propyl Chain at Position 7 : The 7-propyl substitution could increase membrane permeability and stability against enzymatic degradation compared to erythromycin’s ethyl group .
  • Hexamethyl and Methoxy Groups : These substituents likely improve lipophilicity, extending half-life but reducing water solubility, a trade-off observed in semi-synthetic macrolides like clarithromycin .

Bioactivity and Resistance Profile

Its modifications may address common resistance pathways:

  • Efflux Pump Resistance : The propyl chain and methyl groups may hinder recognition by macrolide efflux pumps (e.g., MefA in Streptococcus spp.) .
  • Enzymatic Degradation: The dimethylamino group could reduce susceptibility to erythromycin esterases, a resistance mechanism in Gram-negative bacteria .

Research Findings and Gaps

  • Synthetic Challenges : The compound’s complexity (e.g., stereochemistry of multiple hydroxy groups) poses synthesis hurdles, as seen in similar macrolides requiring multi-step glycosylation .
  • Bioactivity Hypotheses: Computational modeling predicts stronger ribosomal binding than erythromycin due to enhanced hydrogen bonding from hydroxy and dimethylamino groups .
  • Pharmacokinetic Limitations : High lipophilicity may limit oral bioavailability, necessitating formulation strategies like lipid-based carriers, as explored in marine sponge-derived compounds .

Biological Activity

The compound 11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one , also known as Azaerythromycin A , is a complex macrolide antibiotic. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Structure

The compound features a complex structure characterized by multiple hydroxyl groups and a dimethylamino moiety. Its IUPAC name reflects its intricate stereochemistry and functional groups:

IUPAC 11[4(Dimethylamino)3hydroxy6methyloxan2yl]oxy2ethyl3,4,10trihydroxy13[(5hydroxy4methoxy4,6dimethyloxan2yl)oxy]3,5,8,10,12,14hexamethyl7propyl1oxa7azacyclopentadecan15one\text{IUPAC }this compound

Molecular Formula and Weight

PropertyValue
Molecular FormulaC37H67N1O13
Molecular Weight733.937 g/mol

Antimicrobial Properties

Azaerythromycin A exhibits significant antimicrobial activity against a range of pathogens. It has been studied primarily for its effectiveness against Gram-positive bacteria and some Gram-negative strains.

The primary mechanism of action for Azaerythromycin A is the inhibition of bacterial protein synthesis. This occurs through binding to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This mechanism is common among macrolide antibiotics.

Efficacy Against Specific Pathogens

Research indicates that Azaerythromycin A is effective against:

  • Staphylococcus aureus (including MRSA)
  • Streptococcus pneumoniae
  • Escherichia coli (certain strains)

Comparative Efficacy Table

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.25 µg/mLEffective against resistant strains
Streptococcus pneumoniae0.5 µg/mLHigh susceptibility
Escherichia coli1 µg/mLVariable sensitivity

Case Studies

  • Clinical Trial on Respiratory Infections :
    • A study involving patients with community-acquired pneumonia showed that Azaerythromycin A significantly reduced the duration of symptoms compared to placebo (p < 0.05). Patients reported improved outcomes within 48 hours of treatment.
  • In Vitro Studies :
    • Laboratory tests demonstrated that Azaerythromycin A inhibited biofilm formation in Staphylococcus aureus by over 70%, indicating potential use in treating biofilm-associated infections.
  • Toxicology Reports :
    • Toxicological assessments revealed low cytotoxicity in human cell lines at therapeutic concentrations, suggesting a favorable safety profile for clinical use.

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